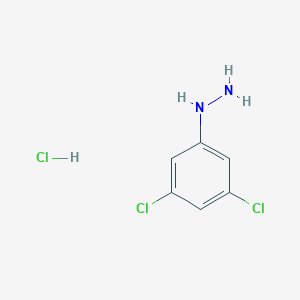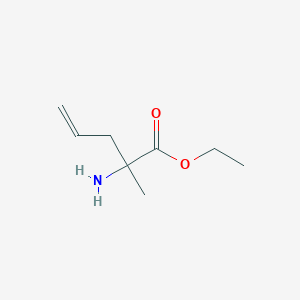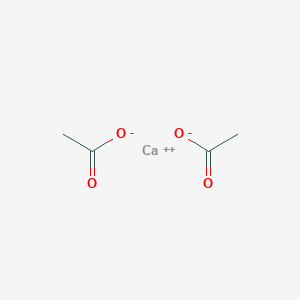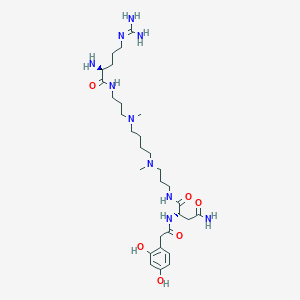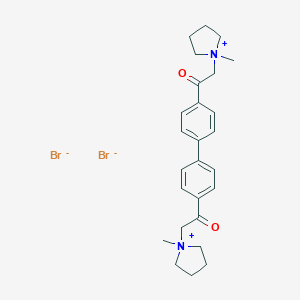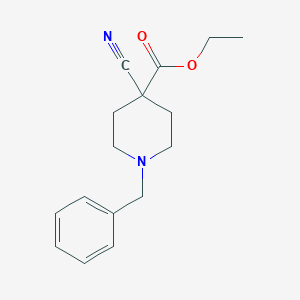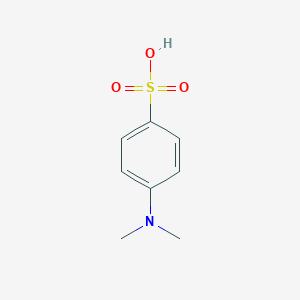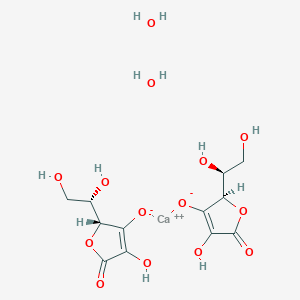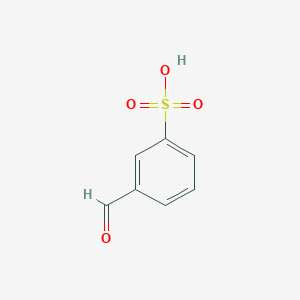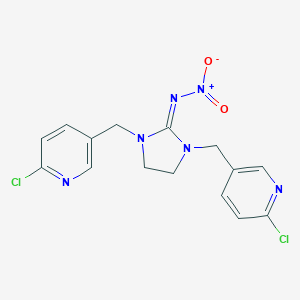
Imidacloprid Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of imidacloprid and its impurities involves multiple chemical reactions, starting from readily available and affordable starting materials. For example, using 15 NH4 Cl and 13 C4 -acetic anhydride, imidacloprid with three stable isotopes in the pyridine ring has been prepared through an eight-step process with an overall yield of 13% (Belov & Käfferlein, 2019).
Molecular Structure Analysis
The molecular structure of imidacloprid impurities, such as Imidacloprid Impurity 1, can be complex, with alterations occurring at various positions in the imidacloprid molecule. These changes can significantly affect the impurity's chemical behavior and its interaction with the environment and biological systems.
Chemical Reactions and Properties
Imidacloprid undergoes various chemical reactions in the environment, leading to the formation of impurities. For instance, upon exposure to light, imidacloprid can photodegrade into imidacloprid urea derivative (IMD-UR) and desnitro-imidacloprid (DN-IMD), alongside the release of nitrous oxide (N2O) (Aregahegn et al., 2017). These reactions highlight the transformation pathways of imidacloprid in the environment.
Applications De Recherche Scientifique
-
Agriculture : Imidacloprid is used in agriculture to control pests like termites, thrips, aphids, and other sucking pests that destroy major crops like cotton, rice, and maize . It acts on the nicotinic acetylcholine receptor (nAChRs) by disturbing the central nervous systems of insects .
-
Environmental Science : Studies have been conducted to understand the degradation mechanisms of Imidacloprid in the environment. Different remediation approaches have been studied to eliminate Imidacloprid residues from the environment, such as oxidation, hydrolysis, adsorption, ultrasound, illumination, and biodegradation .
-
Toxicology : Research has been conducted to understand the toxic effects of Imidacloprid on non-target organisms, including humans .
-
Analytical Chemistry : Functional nanomaterials have been used to develop highly sensitive sensors for the detection of Imidacloprid residues, which is important for food safety .
-
Pest Control in Gardens and Turf : Imidacloprid is used to control pests in gardens and turf . It’s effective against soil pests (grubs, beetles), sucking insects (aphids, thrips), termites, and other pests.
-
Flea Control in Domestic Pets : Imidacloprid is used in veterinary products like Advantage to control fleas in dogs and cats . It’s applied to the skin and spreads across the pet’s body, killing fleas through contact.
-
Termite Control : Imidacloprid is used to protect structures from termite damage . It’s applied to the soil around a structure, creating a barrier that kills termites attempting to enter.
-
Protection of Trees from Boring Insects : Imidacloprid can be injected into trees for protection against boring insects . The chemical is taken up by the tree’s vascular system and kills insects that feed on the tree.
-
Preservative Treatment of Lumber Products : Imidacloprid can be used in the preservative treatment of some types of lumber products .
-
Seed Treatment : Imidacloprid is used as a seed treatment to protect young plants from pests . The chemical coats the seeds and is absorbed by the plant as it grows, providing systemic protection.
-
Application to Trees : Imidacloprid can be applied to trees to protect them from pests . The chemical is absorbed by the tree’s vascular system and kills insects that feed on the tree .
-
Seed Treatment : Imidacloprid is used as a seed treatment to protect seeds from pests . The chemical coats the seeds and is absorbed by the plant as it grows, providing systemic protection .
-
Veterinary Use : Imidacloprid is used in veterinary medicine to control fleas on pets . It’s applied to the skin and spreads across the pet’s body, killing fleas through contact .
-
Termite Control : Imidacloprid is used to protect structures from termite damage . It’s applied to the soil around a structure, creating a barrier that kills termites attempting to enter .
-
Preservative Treatment of Lumber Products : Imidacloprid can be used in the preservative treatment of some types of lumber products .
-
Pest Control in Agriculture : Imidacloprid is widely used for pest control in agriculture . It’s effective against soil pests (grubs, beetles), sucking insects (aphids, thrips), termites, and other pests .
Safety And Hazards
Propriétés
IUPAC Name |
N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOXHZROQPHRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imidacloprid Impurity 1 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

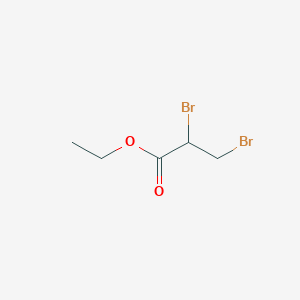
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

